molecular formula C8H9IN2O2 B7859921 2-(2-Iodophenoxy)acetohydrazide

2-(2-Iodophenoxy)acetohydrazide

Cat. No.: B7859921
M. Wt: 292.07 g/mol
InChI Key: PAKUZOCJDBENPN-UHFFFAOYSA-N
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Description

2-(2-Iodophenoxy)acetohydrazide is a chemical compound characterized by its unique structure, which includes an iodophenoxy group attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenoxy)acetohydrazide typically involves the reaction of 2-iodophenol with chloroacetic acid followed by hydrazinolysis. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions under controlled conditions to ensure consistency and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Iodophenoxy)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted phenols or hydrazides.

Scientific Research Applications

2-(2-Iodophenoxy)acetohydrazide has found applications in several scientific fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its use as a probe in biochemical assays.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Iodophenoxy)acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The iodophenoxy group can act as a ligand, binding to metal ions or enzymes, while the acetohydrazide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

2-(2-Iodophenoxy)acetohydrazide is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • 2-Iodophenol: A simpler compound with similar iodophenoxy functionality.

  • 2-(2-Iodophenoxy)ethanol: A compound with an ethoxy group instead of acetohydrazide.

  • 2-(2-Iodophenoxy)but-2-enoic acid: A compound with a different carboxylic acid group.

These compounds share the iodophenoxy group but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-(2-iodophenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKUZOCJDBENPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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